molecular formula C24H19ClO6 B13756679 2,4-Diphenyl-6-(4'methoxyphenyl)-pyrylium perchlorate

2,4-Diphenyl-6-(4'methoxyphenyl)-pyrylium perchlorate

Cat. No.: B13756679
M. Wt: 438.9 g/mol
InChI Key: FIGCIUZPWFBMSS-UHFFFAOYSA-M
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Description

2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate is a heterocyclic aromatic compound known for its unique structural properties and reactivity. This compound belongs to the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The presence of phenyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate typically involves the reaction of appropriate aromatic ketones and aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with benzaldehyde derivatives. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyrylium ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrylium salts.

    Reduction: Reduction reactions can convert the pyrylium ring into dihydropyrylium derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and functionalized aromatic compounds.

Scientific Research Applications

2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and stability.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The pyrylium ring’s positive charge facilitates its interaction with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic ring, which modulate its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-6-methylpyrylium iodide
  • 2,4-Diphenyl-6-isopropylpyrylium perchlorate
  • 2,4-Diphenyl-6-ethylpyrylium perchlorate

Uniqueness

2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate stands out due to the presence of the methoxy group, which enhances its stability and reactivity compared to other pyrylium compounds. This unique structural feature allows for more versatile applications in various fields of research and industry.

Properties

Molecular Formula

C24H19ClO6

Molecular Weight

438.9 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylpyrylium;perchlorate

InChI

InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FIGCIUZPWFBMSS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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